4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid is a compound belonging to the class of oxadiazoles, which are heterocyclic organic compounds containing nitrogen and oxygen. This compound is characterized by its unique structure that includes a butanoic acid moiety attached to a 5-methyl-1,3,4-oxadiazole ring. Oxadiazoles are known for their diverse biological activities and have been explored in medicinal chemistry for their potential therapeutic applications.
This compound can be classified as:
The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid typically involves several steps:
For example, one method involves the use of phosphorus oxychloride in a reaction with a precursor compound to yield the desired oxadiazole derivative. The reaction conditions typically require heating at controlled temperatures for several hours .
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid can participate in various chemical reactions:
For instance, esterification can be performed using standard Fischer esterification methods where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst .
The mechanism of action for compounds like 4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research suggests that oxadiazole derivatives can exhibit anti-inflammatory and analgesic properties by modulating pathways involved in pain perception and inflammation . The specific binding affinities and mechanisms would depend on structural modifications and target interactions.
4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic acid has potential applications in:
The synthesis of 5-methyl-1,3,4-oxadiazole cores typically employs acyl hydrazide precursors subjected to cyclodehydration. Key methods include:
Table 1: Cyclization Methods for 5-Methyl-1,3,4-Oxadiazoles
Method | Reagents | Yield Range | Key Advantage |
---|---|---|---|
CS₂/Alkaline Cyclization | CS₂, KOH, EtOH, Δ | 60-75% | Scalability |
Iodine-Mediated | I₂, K₂CO₃, DMSO | 75-92% | No transition metals |
Hypervalent Iodine | PhI(OAc)₂, CH₂Cl₂ | 68-85% | Room temperature reaction |
Incorporation of the butanoic acid chain employs two primary strategies:
Achieving 5-methyl regioselectivity requires precise control:
Critical hurdles in synthesizing 4-(5-methyl-1,3,4-oxadiazol-2-yl)butanoic acid include:
Table 2: Characterization Data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)butanoic Acid
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.56 (t, 2H, CH₂CO₂H), 2.43 (s, 3H, CH₃) | Butanoic chain; 5-methyl group |
¹³C NMR | δ 174.8 (CO₂H), 167.2 (C2), 165.1 (C5) | Carbonyl/carboxyl assignments |
IR | 1715 cm⁻¹ (C=O), 3100-2500 cm⁻¹ (OH) | Dimeric carboxyl stretching |
HRMS | m/z 185.0689 [M+H]⁺ | Confirms molecular formula C₇H₁₀N₂O₃ |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8